Quetiapine Quetiapine Quetiapine is a dibenzothiazepine, a N-alkylpiperazine and a N-arylpiperazine. It has a role as a serotonergic antagonist, a dopaminergic antagonist, a histamine antagonist, an adrenergic antagonist and a second generation antipsychotic.
Initially approved by the FDA in 1997, quetiapine is a second-generation atypical antipsychotic used in schizophrenia, major depression, and bipolar disorder. Quetiapine demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment. It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs, such as [clozapine] and [olanzapine].
Quetiapine is an Atypical Antipsychotic.
Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Use of quetiapine has been associated with serum aminotransferase elevations and in rare instances with clinically apparent acute liver injury.
Quetiapine Fumarate is the fumarate salt form of quetiapine, a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine fumarate also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors.
Quetiapine is a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors.
The most common side effect is sedation, and is prescribed specifically for this effect in patients with sleep disorders. Seroquel will put the patient into a drowsy state, and will help the patient fall asleep. It is one of the most sedating of all anti psychotic drugs, rivaling even the most sedating older antipsychotics. Many prescriptions call for the entire dose to be taken before bedtime because of its sedative effects. Although quetiapine is approved by the FDA for the treatment of schizophrenia and bipolar disorder, it is frequently prescribed for off-label purposes including insomnia or the treatment of anxiety disorders. Due to its sedative side effects, reports of quetiapine abuse (sometimes by insufflating crushed tablets) have emerged in medical literature; Quetiapine belongs to a series of neuroleptics known as atypical antipsychotics, which have become increasingly popular alternatives to typical antipsychotics such as haloperidol. Quetiapine HAS approvals for the treatment of schizophrenia and acute mania in bipolar disorder. It is also used off-label to treat other disorders, such as post-traumatic stress disorder, alcoholism, obsessive compulsive disorder, anxiety disorders, hallucinations in Parkinson's disease patients using ropinirole, and as a sedative for those with sleep disorders. The most common side effect is sedation, and is prescribed specifically for this effect in patients with sleep disorders. Seroquel will put the patient into a drowsy state, and will help the patient fall asleep. It is one of the most sedating of all anti psychotic drugs, rivaling even the most sedating older antipsychotics. Many prescriptions call for the entire dose to be taken before bedtime because of its sedative effects. Although quetiapine is approved by the FDA for the treatment of schizophrenia and bipolar disorder, it is frequently prescribed for off-label purposes including insomnia or the treatment of anxiety disorders. Due to its sedative side effects, reports of quetiapine abuse (sometimes by insufflating crushed tablets) have emerged in medical literature; for the same reason, abuse of other antipsychotics, such as chlorpromazine (Thorazine), may occur as well, but research related to the abuse of typical antipsychotics is limited. for the same reason, abuse of other antipsychotics, such as chlorpromazine (Thorazine), may occur as well, but research related to the abuse of typical antipsychotics is limited.
A dibenzothiazepine and ANTIPSYCHOTIC AGENT that targets the SEROTONIN 5-HT2 RECEPTOR; HISTAMINE H1 RECEPTOR, adrenergic alpha1 and alpha2 receptors, as well as the DOPAMINE D1 RECEPTOR and DOPAMINE D2 RECEPTOR. It is used in the treatment of SCHIZOPHRENIA; BIPOLAR DISORDER and DEPRESSIVE DISORDER.
See also: Quetiapine Fumarate (has salt form).
Brand Name: Vulcanchem
CAS No.: 111974-69-7
VCID: VC0001786
InChI: InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
SMILES: C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Molecular Formula: C21H25N3O2S
Molecular Weight: 383.5 g/mol

Quetiapine

CAS No.: 111974-69-7

Cat. No.: VC0001786

Molecular Formula: C21H25N3O2S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Quetiapine - 111974-69-7

CAS No. 111974-69-7
Molecular Formula C21H25N3O2S
Molecular Weight 383.5 g/mol
IUPAC Name 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol
Standard InChI InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Standard InChI Key URKOMYMAXPYINW-UHFFFAOYSA-N
SMILES C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Canonical SMILES C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Appearance Powder
Boiling Point 556.5±60.0
Colorform Solid
Flash Point 9.7 °C (49.5 °F) - closed cup
Melting Point 174-176

Chemical and Pharmacological Profile

Structural Characteristics and Development

Quetiapine (C₂₁H₂₅N₃O₂S) is a dibenzothiazepine derivative with a molecular weight of 383.51 g/mol . Its chemical structure includes a piperazinyl side chain linked to a dibenzo[b,f] thiazepine core, enabling interactions with multiple neurotransmitter systems . The drug’s development capitalized on its lower affinity for dopamine D₂ receptors compared to first-generation antipsychotics, reducing extrapyramidal side effects (EPS) .

Mechanism of Action

Quetiapine exhibits a broad receptor-binding profile:

  • Dopaminergic System: Antagonism at D₁ and D₂ receptors, with rapid dissociation from D₂ receptors, minimizing EPS risk .

  • Serotonergic System: Antagonism at 5-HT₂A receptors (contributing to antidepressant effects) and partial agonism at 5-HT₁A receptors (modulating mood and cognition) .

  • Adrenergic System: α₁- and α₂-adrenoceptor antagonism, linked to sedation and orthostatic hypotension .

  • Metabolite Activity: Norquetiapine, its active metabolite, inhibits the norepinephrine transporter (NET), enhancing synaptic norepinephrine and dopamine levels in the prefrontal cortex .

Pharmacokinetics

  • Absorption: Peak plasma concentrations (Tₘₐₓ) occur at 1.5 hours post-dose, with steady-state achieved within 48 hours . Bioavailability is 100% relative to oral solution, though food increases Cₘₐₓ by 25% .

  • Distribution: Volume of distribution (Vd) is 10 ± 4 L/kg, with 83% protein binding .

  • Metabolism: Hepatic oxidation and sulfoxidation via CYP3A4 (primary) and CYP2D6 (secondary), producing inactive sulfoxide and active 7-hydroxy-N-desalkylquetiapine .

  • Elimination: Half-life of 6–7 hours; 73% excreted in urine and 21% in feces as metabolites .

Clinical Efficacy Across Indications

Schizophrenia

In a 52-week randomized trial, quetiapine (up to 750 mg/day) demonstrated comparable efficacy to haloperidol (16 mg/day) in reducing Positive and Negative Syndrome Scale (PANSS) scores (Δ = -28.4 vs. -27.1, p = NS) . Notably, quetiapine outperformed haloperidol in improving cognitive function (e.g., verbal fluency: +12% vs. +3%, p < 0.05) and depressive symptoms (Calgary Depression Scale: -4.2 vs. -2.1, p < 0.01) .

Acute Mania

A meta-analysis of 8 trials showed quetiapine (400–800 mg/day) reduced Young Mania Rating Scale (YMRS) scores by 14.3 points vs. 10.2 for placebo (p < 0.001) .

Major Depressive Disorder (MDD)

Adjunctive quetiapine (150–300 mg/day) in treatment-resistant MDD improved Montgomery-Åsberg Depression Rating Scale (MADRS) scores by 6.4 points vs. 3.9 for placebo (p < 0.01) . Norquetiapine’s NET inhibition is hypothesized to drive this effect .

Off-Label Uses

  • Generalized Anxiety Disorder (GAD): Reduces Hamilton Anxiety Scale (HAM-A) scores by 8.2 vs. 5.1 (p < 0.05) at 8 weeks .

  • Dementia-Related Psychosis: Lower mortality risk vs. haloperidol (HR = 0.62, 95% CI: 0.48–0.79) .

Adverse EventQuetiapine (%)Placebo (%)Source
Somnolence34.212.0
Dizziness18.78.0
Weight Gain (≥7%)21.46.9
Dry Mouth15.34.0

Serious Risks

  • Metabolic Effects: Increased incidence of diabetes (OR = 1.7 vs. placebo) and dyslipidemia (TG ↑ 40 mg/dL) .

  • QTc Prolongation: Dose-dependent increase (Δ = 5–15 ms), though rarely clinically significant .

  • Mortality in Dementia: 1.7-fold risk increase vs. non-antipsychotics (95% CI: 1.2–2.4) .

Special Populations

Pediatric Use

In adolescents (10–17 years), quetiapine XR 150–300 mg/day showed similar safety to adults, with somnolence (25.8%) and weight gain (12.4%) as leading AEs . Efficacy in pediatric bipolar depression remains unproven .

Metabolic Monitoring Recommendations

  • Baseline: Fasting glucose, lipid panel, weight/BMI.

  • Follow-Up: Repeat at 12 weeks and annually .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator